2-Fluoro-5-(3-formylphenyl)phenol
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Overview
Description
2-Fluoro-5-(3-formylphenyl)phenol is an organic compound with the molecular formula C13H9FO2 It is characterized by the presence of a fluorine atom, a formyl group, and a phenolic hydroxyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-formylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the direct fluorination of a suitable precursor using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(3-formylphenyl)phenol undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products
Oxidation: 2-Fluoro-5-(3-carboxyphenyl)phenol.
Reduction: 2-Fluoro-5-(3-hydroxymethylphenyl)phenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(3-formylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3-formylphenyl)phenol involves its interaction with specific molecular targets. The presence of the fluorine atom and formyl group can influence the compound’s reactivity and binding affinity to biological molecules. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(3-hydroxyphenyl)phenol: Similar structure but with a hydroxyl group instead of a formyl group.
2-Fluoro-5-(3-methylphenyl)phenol: Similar structure but with a methyl group instead of a formyl group.
2-Fluoro-5-(3-nitrophenyl)phenol: Similar structure but with a nitro group instead of a formyl group.
Uniqueness
2-Fluoro-5-(3-formylphenyl)phenol is unique due to the presence of both a fluorine atom and a formyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
3-(4-fluoro-3-hydroxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-5-4-11(7-13(12)16)10-3-1-2-9(6-10)8-15/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTACOICTLABCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684113 |
Source
|
Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-62-4 |
Source
|
Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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